N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide
Description
The compound N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide is a pyrrole-based acetamide derivative featuring a 4-methoxyphenylsulfonyl group, methyl substituents at positions 4 and 5 of the pyrrole ring, and an isopropyl group at position 1.
Properties
Molecular Formula |
C18H24N2O4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]acetamide |
InChI |
InChI=1S/C18H24N2O4S/c1-11(2)20-13(4)12(3)17(18(20)19-14(5)21)25(22,23)16-9-7-15(24-6)8-10-16/h7-11H,1-6H3,(H,19,21) |
InChI Key |
ZLYTZCVCYXBBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with a pyrrole derivative under basic conditions, followed by acylation with acetic anhydride. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.
Scientific Research Applications
Biological Activities
Preliminary studies have indicated that N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide exhibits several biological activities:
Anticancer Potential :
Research has shown that compounds with similar structures possess significant anticancer properties. For instance, derivatives of pyrazole have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Antibacterial Activity :
The compound may also exhibit antibacterial properties. In studies assessing related compounds, several derivatives showed activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against bacterial infections .
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, this compound holds potential in the following therapeutic areas:
-
Cancer Treatment : Its unique combination of functional groups may confer dual action against cancer and inflammation, making it a valuable candidate for drug discovery efforts targeting oncological therapies.
The distinct properties of this compound could enhance its efficacy compared to these similar compounds.
Compound Name Structure Features Biological Activity Sulfanilamide Contains sulfonamide group Antibacterial Celecoxib Contains a sulfonamide moiety Anti-inflammatory Piroxicam Non-steroidal anti-inflammatory drug Analgesic - Anti-inflammatory Applications : Similar compounds have shown potential in reducing inflammation markers in various models. Further studies are warranted to explore this aspect in more detail.
Future Research Directions
To fully elucidate the mechanisms of action and therapeutic potential of this compound, future research should focus on:
- In vitro Studies : Conducting detailed interaction studies to understand how this compound interacts with specific biological targets involved in cancer progression or inflammation.
- In vivo Studies : Assessing the pharmacodynamics and pharmacokinetics through animal models to evaluate safety and efficacy.
- Structure Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity to optimize therapeutic profiles.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and acetamide groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
a) N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide (CAS: 1010905-92-6)
- Modifications : The 4-methoxyphenylsulfonyl group is replaced with a 4-methylphenylsulfonyl moiety, and the acetamide is substituted with a bulkier 2-methylpropanamide chain.
- Molecular Weight : 376.5 g/mol (vs. ~363.4 g/mol for the target compound).
- The branched amide chain could sterically hinder interactions with biological targets compared to the linear acetamide .
b) N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide (CAS: 1010908-36-7)
- Modifications : The 4-methoxyphenylsulfonyl group is replaced with a 4-fluorophenylsulfonyl group, and the acetamide is replaced with a pentanamide.
- Molecular Weight : 394.5 g/mol.
- Implications : Fluorine’s electronegativity may enhance binding affinity via dipole interactions. The longer pentanamide chain could increase lipophilicity, affecting pharmacokinetic profiles .
Analogues with Varied Amide Substituents
a) N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38 from )
- Structure : Features a quinazoline-sulfonyl core instead of pyrrole, with a 4-methoxyphenylacetamide group.
- Pharmacological Activity : Demonstrated significant anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM).
- Comparison : The quinazoline moiety may enhance DNA intercalation or kinase inhibition, unlike the pyrrole-based target compound, which likely has a different mechanism .
b) N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]-acetamide (CAS: 157286-83-4)
- Modifications: A cyano group replaces the sulfonyl functionality, and the isopropyl group is substituted with a trimethylphenyl group.
- Implications : The absence of sulfonyl groups may reduce hydrogen-bonding capacity, altering target selectivity .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide is a complex organic compound with potential pharmaceutical applications due to its unique structural features. This compound includes a pyrrole ring substituted with a methoxyphenylsulfonyl group and an acetamide moiety, which may influence its biological activity significantly. The molecular formula is with a molecular weight of 440.6 g/mol .
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₂O₄S |
| Molecular Weight | 440.6 g/mol |
| CAS Number | 1010931-42-6 |
This compound exhibits several functional groups that contribute to its reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed several promising pharmacological properties:
1. Antimicrobial Activity
The presence of the sulfonamide group suggests potential antimicrobial effects. Compounds with similar structures have demonstrated antibacterial properties, particularly against Gram-positive and Gram-negative bacteria . Preliminary studies indicate that this compound may exhibit significant antibacterial activity, warranting further investigation into its efficacy against various pathogens.
2. Anti-inflammatory Properties
Compounds structurally related to this compound have been associated with anti-inflammatory effects. Interaction studies suggest that this compound may influence specific enzymes or receptors involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
3. Analgesic Effects
Similar compounds have also been noted for their analgesic properties. The mechanism may involve modulation of pain pathways through receptor interactions, although specific studies on this compound are still needed to confirm such effects .
4. Anticancer Potential
Emerging research indicates that compounds with similar structural motifs may possess anticancer activities. Mechanistic studies are necessary to elucidate the pathways through which this compound may exert cytotoxic effects on cancer cells .
Case Studies and Research Findings
A review of existing literature highlights several key findings regarding the biological activity of related compounds:
Table 1: Summary of Biological Activities of Related Compounds
Q & A
Q. How can researchers address discrepancies in reported crystallographic parameters for similar acetamide derivatives?
- Methodological Answer : Conduct Hirshfeld surface analysis to compare intermolecular interactions (e.g., C–H⋯O bonds) across studies. Re-refine deposited crystallographic data (e.g., CIF files) using updated software (e.g., Olex2) to check for refinement artifacts. Cross-validate with DFT-optimized geometries to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
